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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

Disclaimer: Initial research indicates that "CH 275" is not a standard identifier for a single, well-
defined compound in immunological and inflammatory research. However, literature review
reveals two distinct compounds, LQFM275 and MS-275 (Entinostat), that are relevant to this
field of study and may be the subject of the query. To provide a comprehensive resource, this
document presents detailed application notes and protocols for both compounds, organized
into separate sections for clarity.

Section 1: LQFM275

Compound Name: (4-(3,5-di-tert-butyl-4-hydroxybenzylamine)benzenesulfonamide)
(LQFM275)

Background: LQFM275 is a novel synthetic compound developed as a multi-target agent for
the treatment of inflammatory diseases. It is synthesized from darbufelone and sulfanilamide
and demonstrates both anti-inflammatory and antinociceptive (pain-reducing) effects. Its
primary mechanism of action is the dual inhibition of two key enzymes in the inflammatory
cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Data Presentation: Quantitative Summary

Table 1: In Vitro Activity of LQFM275
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Parameter Result Target/Cell Line Reference

COX-2 Inhibition

81 uyM Enzyme Assa
(ICs0) g i g

5-LOX Inhibition (ICs0) 167 uM Enzyme Assay

| Safe Cytotoxicity Profile | 100-400 uM | EA.hy926 Endothelial Cells | |

Table 2: In Vivo Anti-Inflammatory and Antinociceptive Effects of LQFM275 in Murine Models
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Experimental Measured
Dosage % Change Reference
Model Effect
ar cells
Reduction in
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Reduction in
1 47%
TNF-a
Reduction in IL-
1 36%
1B
Increase in IL-4 1 21%

|| | Increase in IL-10 | 1 53% | |

Mandatory Visualization: Signaling Pathway and
Experimental Workflow
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Caption: Dual inhibitory mechanism of LQFM275 on COX-2 and 5-LOX pathways.

Experimental Protocols

1. Protocol: Carrageenan-Induced Pleurisy Model
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» Objective: To assess the in vivo anti-inflammatory activity of LQFM275 by measuring its
effect on inflammatory cell migration and cytokine production in the pleural cavity of mice.

o Materials: Male Swiss mice (25-30g), LQFM275, Carrageenan (1% in sterile saline), Saline
with EDTA (10 mM), May-Grunwald-Giemsa stain, Neubauer chamber, ELISA kits for TNF-q,
IL-1p3, IL-4, IL-10.

o Methodology:
o Acclimatize animals for at least 7 days with free access to food and water.
o Orally administer LQFM275 (e.g., 114 mg/kg) or vehicle (control group) to mice.

o One hour post-treatment, induce pleurisy by injecting 100 uL of 1% carrageenan solution
into the intrapleural space.

o Four hours after the carrageenan injection, euthanize the mice via COz asphyxiation.

o Wash the pleural cavity with 1 mL of sterile saline containing EDTA to collect the pleural
exudate.

o Determine the total leukocyte count from the exudate using a Neubauer chamber.

o Perform differential leukocyte counts by preparing cytospin slides from the exudate,
followed by staining with May-Griunwald-Giemsa.

o Centrifuge the remaining exudate (1200 x g for 5 min) and collect the supernatant.

o Quantify the levels of pro-inflammatory (TNF-a, IL-13) and anti-inflammatory (IL-4, IL-10)
cytokines in the supernatant using specific ELISA kits according to the manufacturer's
instructions.

o Analyze MPO activity in the pellet as an indicator of neutrophil accumulation.
2. Protocol: In Vitro Cytotoxicity (MTT Assay)

» Objective: To evaluate the cytotoxic potential of LQFM275 on a relevant cell line.
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o Materials: EA.hy926 human endothelial cell line, DMEM medium, Fetal Bovine Serum (FBS),
Penicillin-Streptomycin, LQFM275 stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide), DMSO.

o Methodology:

o Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% COz incubator.

o Seed cells into a 96-well plate at a density of 1x10* cells/well and allow them to adhere for
24 hours.

o Prepare serial dilutions of LQFM275 (e.g., 100 uM to 400 puM) in the culture medium.

o Replace the medium in the wells with the LQFM275 dilutions. Include vehicle-only wells as
a control.

o Incubate the plate for 24 hours.

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4
hours.

o Carefully remove the medium and add 150 pyL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Section 2: MS-275 (Entinostat)
Compound Name: MS-275 (Entinostat)

Background: MS-275, also known as Entinostat, is a class | selective histone deacetylase
(HDAC) inhibitor, targeting HDAC1, HDAC2, and HDACS3. Originally developed as an anti-
cancer agent, its immunomodulatory properties have led to its investigation in various
inflammatory diseases, including chronic obstructive pulmonary disease (COPD). MS-275
exerts its effects by altering the acetylation status of histones and non-histone proteins,
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including transcription factors like NF-kB, thereby modulating the expression of inflammatory
genes.

Data Presentation: Quantitative Summary

Table 3: In Vitro Immunomodulatory and Cytotoxic Effects of MS-275
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Table 4: In Vivo Effects of MS-275 in Disease Models

Ke
Animal Model Dosage Primary Effect i . Reference
Observation
Robustly
. attenuated
Cigarette . .
Attenuation of  inflammatory
Smoke- . ] )
. Not specified Airway KC expression
Exposed Mice . .
Inflammation and neutrophil
(COPD) . .
influx into the
lungs.
Attenuated renal
tissue injury and
LPS-Induced suppressed the
Acute Kidney Not specified Nephroprotective  generation of
Injury (AKI) inflammatory

cytokines and
ROS.

| AOM-DSS Colorectal Cancer Mice | 20 mg/kg/day | Immunosuppressive Microenvironment |

Decreased CD3+ T cell infiltration into tumors and increased PD-L1 expression. | |

Mandatory Visualization: Signaling Pathway and
Experimental Workflow
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Caption: MS-275 enhances IL-10 expression via NF-kB p65 hyperacetylation.
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Caption: Workflow for studying MS-275's effect on NF-kB signaling.

Experimental Protocols

1. Protocol: Analysis of NF-kB p65 Acetylation and Nuclear Translocation

* Objective: To determine if MS-275 increases the acetylation and nuclear localization of the
NF-kB p65 subunit in macrophages.

* Materials: RAW264.7 macrophages, MS-275, LPS, IFN-y, Cell lysis buffer,
Nuclear/Cytoplasmic extraction kit, Antibodies for total p65 and acetylated-lysine (for
Western Blot), Antibodies for p65 and Lamin B1 (for nuclear fraction validation).

¢ Methodology:
o Culture RAW264.7 cells to 80% confluency.

o Treat cells with MS-275 (1 pM) or vehicle for 20 hours.
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o Stimulate cells with LPS (100 ng/mL) and IFN-y (10 ng/mL) for the final 1 hour of
incubation.

o For Nuclear Translocation: a. Harvest cells and perform nuclear and cytoplasmic
fractionation using a commercial kit. b. Analyze protein content of both fractions by
Western blot. c. Probe membranes with anti-p65 antibody to detect its presence in each
fraction. Use anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) to
confirm fraction purity.

o For Acetylation: a. Lyse whole cells and perform immunoprecipitation (IP) using an anti-
p65 antibody to isolate the p65 protein. b. Elute the bound protein and run SDS-PAGE
followed by Western blot. c. Probe the membrane with an anti-acetylated-lysine antibody
to detect the acetylation status of p65. Re-probe with anti-p65 to confirm equal loading.

. Protocol: In Vivo Cigarette Smoke-Induced Airway Inflammation Model
Objective: To evaluate the therapeutic efficacy of MS-275 in a murine model of COPD.

Materials: C57BI/6 mice, Cigarette smoke exposure chamber, MS-275, Vehicle control,
Bronchoalveolar lavage (BAL) equipment, ELISA kit for murine KC.

Methodology:

o Expose C57BI/6 mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week)
for a period of 4 days to 12 weeks to establish acute or chronic inflammation.

o Administer MS-275 (dose and route to be optimized, e.g., intraperitoneal injection) or
vehicle to the mice daily, starting before or during the smoke exposure period.

o At the end of the study period, euthanize the mice.

o Perform bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs
with sterile PBS.

o Determine the total number of cells in the BAL fluid.

o Perform differential cell counts on cytospin preparations to quantify neutrophil influx.
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o Harvest lung tissue, homogenize it, and measure the level of the neutrophil
chemoattractant KC (murine IL-8 homolog) using a specific ELISA Kit.

o Compare the results from the MS-275-treated group with the smoke-exposed vehicle
group and the air-exposed control group.

 To cite this document: BenchChem. [Application Notes and Protocols for CH 275 in
Immunology and Inflammation Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b561565#ch-275-in-immunology-and-inflammation-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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